(R)-7-Methyl-1,4-diazepan-5-one
CAS No.:
Cat. No.: VC16002831
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12N2O |
---|---|
Molecular Weight | 128.17 g/mol |
IUPAC Name | (7R)-7-methyl-1,4-diazepan-5-one |
Standard InChI | InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Standard InChI Key | BJPCEVKBOAXMAH-RXMQYKEDSA-N |
Isomeric SMILES | C[C@@H]1CC(=O)NCCN1 |
Canonical SMILES | CC1CC(=O)NCCN1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a seven-membered 1,4-diazepane ring with a ketone group at position 5 and a methyl group at position 7. The (R)-configuration at the 7-position introduces chirality, critical for its biological interactions. The SMILES notation delineates the connectivity, while the InChIKey uniquely identifies its stereochemical profile . X-ray crystallographic analyses of analogous 1,4-diazepane derivatives reveal chair conformations stabilized by intramolecular hydrogen bonds and van der Waals interactions .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 129.10224 | 124.5 |
[M+Na]+ | 151.08418 | 132.6 |
[M+NH4]+ | 146.12878 | 130.9 |
[M-H]- | 127.08768 | 123.7 |
These values aid in mass spectrometry-based identification . Density functional theory (DFT) calculations on similar diazepanes suggest that the chair conformation minimizes steric strain, with puckering parameters comparable to those observed in crystallographic studies .
Synthesis and Enantioselective Production
Chemical Synthesis
Early synthetic routes to 1,4-diazepanes often involved condensation reactions between diamines and ketones. For (R)-7-Methyl-1,4-diazepan-5-one, a patent by Merck & Co. describes the use of 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid coupled with 1-benzyloxycarbonyl-5(R)-methyl-1,4-diazepane hydrochloride using ethylcarbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) . Deprotection via catalytic hydrogenation yields the free amine intermediate, which is subsequently functionalized.
Biocatalytic Approaches
Recent advances employ imine reductases (IREDs) for enantioselective synthesis. A 2020 study demonstrated the use of IREDs from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) to catalyze intramolecular reductive amination of aminoketones, achieving enantiomeric excess (ee) >99% for (R)-isomers . Mutagenesis of IR1 (Y194F/D232H) enhanced catalytic efficiency 61-fold, enabling scalable production .
Physicochemical Properties
Experimental data for the exact compound remain limited, but analogues provide insights:
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Melting Point: 119–121°C (for a related methanone derivative) .
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Boiling Point: ~522°C (estimated via group contribution methods) .
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMSO, DMF) due to the ketone and amine functionalities.
The compound’s logP (calculated: ~0.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Pharmacological Applications
Orexin Receptor Antagonism
(R)-7-Methyl-1,4-diazepan-5-one derivatives are intermediates in synthesizing Suvorexant, a dual orexin receptor antagonist approved for insomnia treatment . Molecular docking studies with the human orexin receptor (3ERT) demonstrate binding affinities (), attributed to hydrogen bonding with Gln89 and hydrophobic interactions with Phe227 .
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